molecular formula C17H14N2O3S B3493860 4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid

4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid

Cat. No.: B3493860
M. Wt: 326.4 g/mol
InChI Key: GZKSOFCRKSPIPX-UHFFFAOYSA-N
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Description

Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides . In the presence of anhydrous aluminium chloride, the compounds have undergone Fries rearrangement, to afford hydroxy benzophenones .


Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water . The 1H NMR (DMSO-d6,400 MHz,δ ppm): 7.76-7.73 (q, 4H, Aromatic), 7.5-7.4(m, 10H, Aromatic), 6.50 (d, 1H, NH, (J = 3.2), 4.18(d, 4H, methylene, J=4.3); 13 C NMR (DMSO-d6,400 MHz, δ ppm)166.0, 148.86, 143.04, 133.39,131.70, 131.72, 129.72, 127.44, 128.81,113.11, 44.23 .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical and Chemical Properties Analysis

The yield of the compound is 71.9%, M.P / B.P: 158-160°C, light yellow liquid . The IR (cm-1): 3323.29(NH),3055.24(CH aromatic),2954.74,2870.26(Aliphatic CH), 1644.31, 1543.84(CN),1543.84,1455.24 (C – C =C), 1310.66,1282.08(CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .

Mechanism of Action

The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .

Future Directions

To overcome the limitations of multidrug resistance, many research has taken place and oxadiazole is one of the promising scaffolds in the medicinal chemistry . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Properties

IUPAC Name

4-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(21)14-8-6-13(7-9-14)11-23-17-19-18-15(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSOFCRKSPIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid
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4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid

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